molecular formula C10H9NOS B1438873 3-(4-Methyl-1,3-thiazol-2-yl)phenol CAS No. 1092305-67-3

3-(4-Methyl-1,3-thiazol-2-yl)phenol

Cat. No. B1438873
M. Wt: 191.25 g/mol
InChI Key: RUECVXQPANCVMH-UHFFFAOYSA-N
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Description

“3-(4-Methyl-1,3-thiazol-2-yl)phenol” is a compound with the linear formula C10H9NOS. It has a molecular weight of 191.253 and a CAS Number of 138330-01-5 . This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles .

Scientific Research Applications

Fluorescent Sensors for Metal Ions Detection

"3-(4-Methyl-1,3-thiazol-2-yl)phenol" and its derivatives have been studied for their potential as fluorescent sensors for the detection of metal ions. Lambert et al. (2000) investigated the preparative, UV-visible and fluorescence spectroscopic, and Al3+ coordination characteristics of ligands containing the conjugated phenolic substituted thiazoline chromophore for selective Al3+ detection. This research could be significant for studying intracellular Al3+ levels, indicating the compound's application in biological and environmental monitoring (Lambert et al., 2000).

Corrosion Inhibitors

Yılmaz et al. (2016) explored the effects of 2-((thiazole-2-ylimino)methyl)phenol as a corrosion inhibitor for mild steel in acidic environments. This study is relevant for industrial applications where corrosion resistance is crucial. The compound showed potential in protecting metal surfaces, highlighting its significance in materials science and engineering (Yılmaz et al., 2016).

Organic Synthesis and Characterization

Ermiş and Durmuş (2020) focused on the synthesis, spectroscopic characterization, and theoretical studies of thiophene-benzothiazole derivative compounds, which include variations of "3-(4-Methyl-1,3-thiazol-2-yl)phenol." These compounds were evaluated for their solvent effects on UV-Vis absorption, providing insights into their chemical behavior and applications in synthetic chemistry (Ermiş & Durmuş, 2020).

Molecular Docking and Quantum Chemical Studies

Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a derivative of "3-(4-Methyl-1,3-thiazol-2-yl)phenol" to understand its molecular structure and potential biological effects. This study provides a foundation for future research into the biological and pharmacological applications of this compound (Viji et al., 2020).

properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-3-2-4-9(12)5-8/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUECVXQPANCVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-1,3-thiazol-2-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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